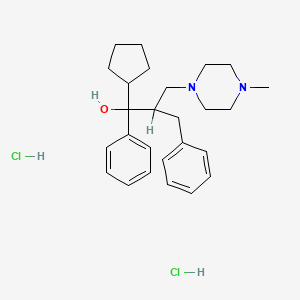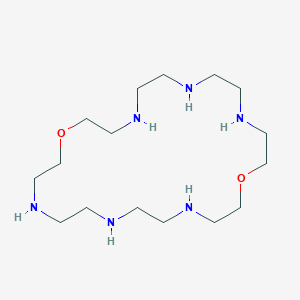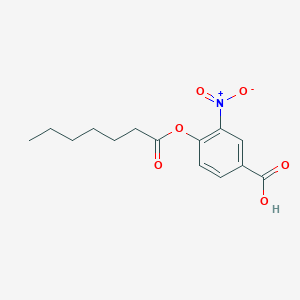
4-(Heptanoyloxy)-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Heptanoyloxy)-3-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a heptanoyloxy group at the fourth position and a nitro group at the third position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Heptanoyloxy)-3-nitrobenzoic acid typically involves the esterification of 4-hydroxy-3-nitrobenzoic acid with heptanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:
Esterification Reaction: 4-hydroxy-3-nitrobenzoic acid reacts with heptanoic acid in the presence of a strong acid catalyst to form this compound.
Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Heptanoyloxy)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Hydrolysis: The ester bond can be hydrolyzed to yield 4-hydroxy-3-nitrobenzoic acid and heptanoic acid in the presence of a strong base or acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed:
Reduction: 4-(Heptanoyloxy)-3-aminobenzoic acid.
Hydrolysis: 4-hydroxy-3-nitrobenzoic acid and heptanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Heptanoyloxy)-3-nitrobenzoic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions due to its functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Heptanoyloxy)-3-nitrobenzoic acid depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and metabolic processes.
Comparison with Similar Compounds
4-Hydroxy-3-nitrobenzoic acid: Lacks the heptanoyloxy group, making it less hydrophobic.
4-(Heptanoyloxy)benzoic acid:
3-Nitrobenzoic acid: Lacks both the heptanoyloxy and hydroxy groups, making it structurally simpler.
Uniqueness: 4-(Heptanoyloxy)-3-nitrobenzoic acid is unique due to the presence of both the heptanoyloxy and nitro groups, which impart distinct chemical and physical properties
Properties
CAS No. |
43049-38-3 |
|---|---|
Molecular Formula |
C14H17NO6 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
4-heptanoyloxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C14H17NO6/c1-2-3-4-5-6-13(16)21-12-8-7-10(14(17)18)9-11(12)15(19)20/h7-9H,2-6H2,1H3,(H,17,18) |
InChI Key |
VCPYBHUMHJISDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


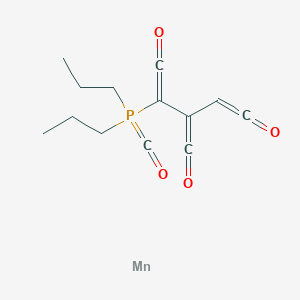
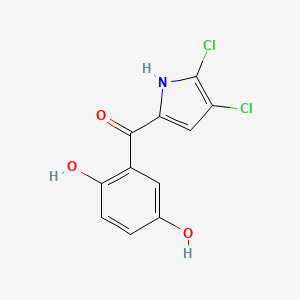
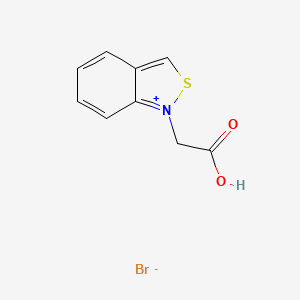
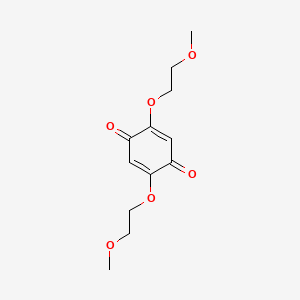
![N-[(Morpholin-4-yl)methyl]pyridine-2-carbothioamide](/img/structure/B14651499.png)

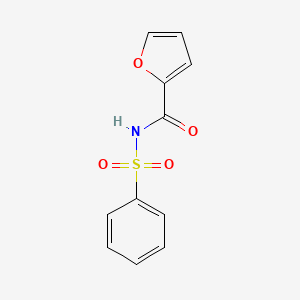
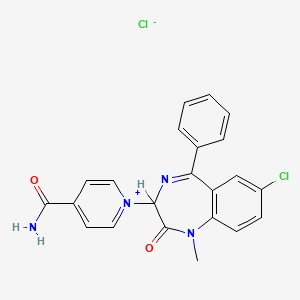
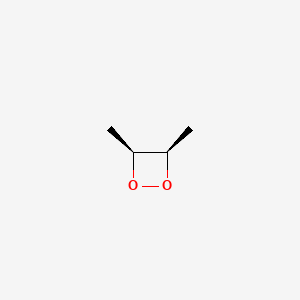
![2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one](/img/structure/B14651531.png)


